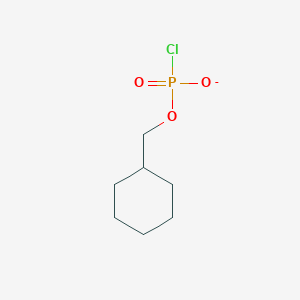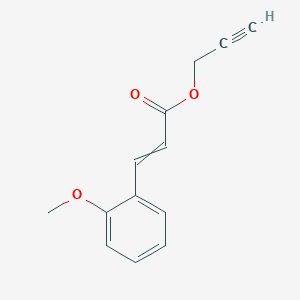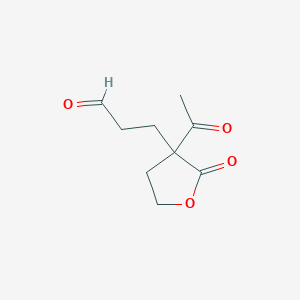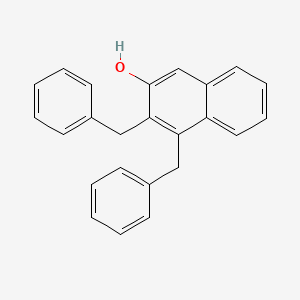
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid is an organic compound with a complex structure that includes hydroxyl, methyl, and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-8-oxonon-2-enoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2-methyl-8-oxonon-2-enoic acid using a suitable oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products Formed
Oxidation: Formation of 6-oxo-2-methyl-8-oxonon-2-enoic acid.
Reduction: Formation of 6-hydroxy-2-methyl-8-hydroxynon-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methyl-8-oxonon-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic processes. Additionally, the compound’s structure allows it to participate in redox reactions, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-oxonon-2-enoic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
6-Hydroxy-2-methyl-8-hydroxynon-2-enoic acid: Contains an additional hydroxyl group, leading to increased polarity and potential for hydrogen bonding.
6-Oxo-2-methyl-8-oxonon-2-enoic acid: Contains an additional oxo group, affecting its redox properties and reactivity.
Uniqueness
6-Hydroxy-2-methyl-8-oxonon-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
113597-22-1 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
6-hydroxy-2-methyl-8-oxonon-2-enoic acid |
InChI |
InChI=1S/C10H16O4/c1-7(10(13)14)4-3-5-9(12)6-8(2)11/h4,9,12H,3,5-6H2,1-2H3,(H,13,14) |
InChI Key |
VJYLNJKQJSNMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(CCC=C(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)


![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)



![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)

![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

